

synthesis of 4'-nitroacetophenone semicarbazone from 4'-nitroacetophenone

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Compound of Interest

Compound Name:

4'-Nitroacetophenone
semicarbazone

Cat. No.:

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An In-depth Technical Guide to the Synthesis of 4'-Nitroacetophenone Semicarbazone

This guide provides a comprehensive overview of the synthesis of **4'-nitroacetophenone semicarbazone**, a derivative of 4'-nitroacetophenone. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. It details the reaction mechanism, a step-by-step experimental protocol, and key characterization data.

Introduction

Semicarbazones are a class of organic compounds derived from the condensation reaction between an aldehyde or a ketone with semicarbazide.[1] This reaction is a reliable method for the characterization and purification of carbonyl compounds, as semicarbazones are often highly crystalline, stable solids with sharp melting points. The starting material, 4'-nitroacetophenone, is an aromatic ketone containing a nitro group, which serves as a key intermediate in various chemical syntheses, including pharmaceuticals and dyes.[2] The resulting product, **4'-nitroacetophenone semicarbazone**, incorporates the structural features of both parent molecules and, like many semicarbazone derivatives, may possess interesting biological activities.[1]

Reaction and Mechanism



The synthesis involves the reaction of 4'-nitroacetophenone with semicarbazide, typically from semicarbazide hydrochloride in the presence of a base like sodium acetate to liberate the free semicarbazide. The reaction proceeds via a nucleophilic addition of the terminal amino group of semicarbazide to the electrophilic carbonyl carbon of the ketone. This is followed by a dehydration step, leading to the formation of a carbon-nitrogen double bond (an imine), which is characteristic of semicarbazones.[3][4]

The overall reaction is as follows:

 $C_8H_7NO_3$ (4'-Nitroacetophenone) + $CH_5N_3O\cdot HCI$ (Semicarbazide HCI) $\rightarrow C_9H_{10}N_4O_3$ (4'-Nitroacetophenone Semicarbazone) + H_2O + HCI

Data Presentation

Quantitative data for the reactants and the final product are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of Reactants

Compound	Molecular Formula	Molar Mass (g/mol)	Melting Point (°C)	Appearance	CAS Number
4'- Nitroacetoph enone	СвН7NОз	165.15	75 - 78	Pale yellow crystalline solid	100-19-6[5]
Semicarbazid e HCl	CH₅CIN₃O	111.53	~175 (decomposes)	White crystalline solid	563-41-7

Table 2: Characterization Data for 4'-Nitroacetophenone Semicarbazone



Property	Value		
CAS Number	52376-81-5[6][7]		
Molecular Formula	C9H10N4O3[6]		
Molecular Weight (g/mol)	222.20[6]		
Theoretical Yield	Calculation dependent on starting material quantities		
Appearance	Crystalline Solid		

Experimental Protocol

The following protocol describes a standard laboratory procedure for the synthesis of **4'-nitroacetophenone semicarbazone**.

4.1. Materials and Equipment

- · Reagents:
 - 4'-Nitroacetophenone
 - Semicarbazide hydrochloride
 - Sodium acetate (anhydrous or trihydrate)
 - Ethanol (95% or absolute)
 - Deionized water
- Equipment:
 - Round-bottom flask (100 mL or 250 mL)
 - Reflux condenser
 - Heating mantle or water bath



- Magnetic stirrer and stir bar
- Beakers and Erlenmeyer flasks
- Graduated cylinders
- Buchner funnel and filter flask
- Filter paper
- Melting point apparatus
- Drying oven or vacuum desiccator

4.2. Procedure

- Preparation of Semicarbazide Solution: In a 250 mL round-bottom flask, dissolve 1.12 g (0.01 mol) of semicarbazide hydrochloride and 1.64 g (0.02 mol) of anhydrous sodium acetate in 20 mL of deionized water.
- Preparation of Ketone Solution: In a separate beaker, dissolve 1.65 g (0.01 mol) of 4'nitroacetophenone in 30 mL of 95% ethanol. Gentle warming may be required to facilitate
 dissolution.
- Reaction Mixture: Add the ethanolic solution of 4'-nitroacetophenone to the aqueous semicarbazide solution in the round-bottom flask.
- Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux using a
 heating mantle or water bath. Maintain the reflux for approximately 60-90 minutes with
 continuous stirring.
- Crystallization: After the reflux period, remove the heat source and allow the mixture to cool slowly to room temperature. The product may begin to crystallize during this time. To maximize crystal formation, cool the flask further in an ice bath for about 30 minutes.
- Isolation of Product: Collect the precipitated solid product by vacuum filtration using a Buchner funnel.



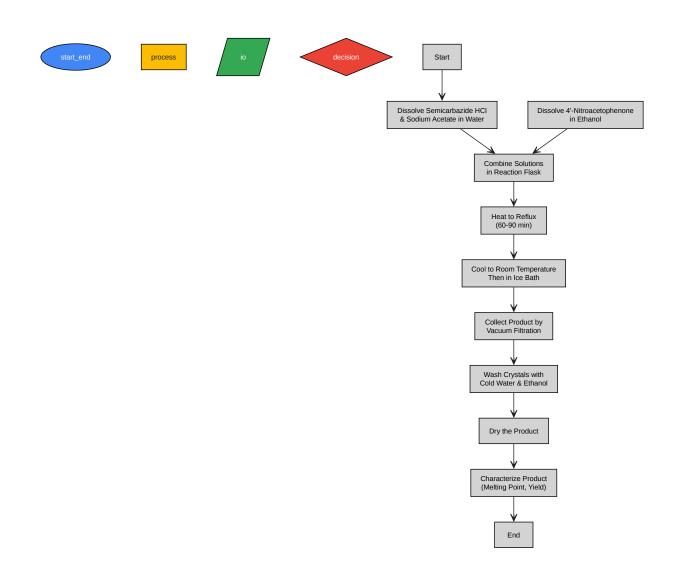
- Washing: Wash the crystals on the filter paper with a small amount of cold deionized water to remove any unreacted starting materials and inorganic salts. A subsequent wash with a small amount of cold ethanol can also be performed.
- Drying: Transfer the purified crystals to a watch glass and dry them in a drying oven at a moderate temperature (e.g., 80-100 °C) or in a vacuum desiccator until a constant weight is achieved.
- Characterization: Determine the melting point of the dry product and calculate the percentage yield. Further characterization can be performed using spectroscopic methods such as IR and NMR if required.

Mandatory Visualizations

The following diagrams illustrate the chemical reaction and the experimental workflow using the DOT language.

Caption: Reaction scheme for the synthesis of **4'-nitroacetophenone semicarbazone**.





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Caption: Step-by-step workflow for the synthesis and purification process.



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